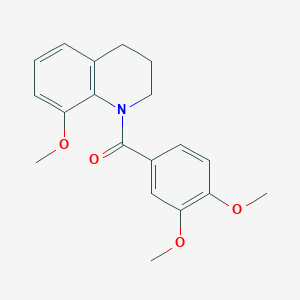![molecular formula C19H20N2O6S B4688883 methyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4688883.png)
methyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Vue d'ensemble
Description
Methyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as MAFP, is a chemical compound that has been widely used in scientific research. It is a potent and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. The inhibition of FAAH by MAFP has been shown to have a number of biochemical and physiological effects, and has potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of methyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate involves the irreversible inhibition of FAAH, which leads to the accumulation of endocannabinoids and other bioactive lipids. This results in a range of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. The inhibition of FAAH by this compound has been shown to be highly selective and potent, making it a valuable tool for studying the endocannabinoid system.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound has been shown to have a number of biochemical and physiological effects. These include the modulation of pain and inflammation, the regulation of appetite and energy metabolism, and the modulation of emotional behavior. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, epilepsy, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments include its high potency and selectivity, as well as its ability to irreversibly inhibit FAAH. This makes it a valuable tool for studying the endocannabinoid system and its interactions with other signaling pathways. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, and the use of this compound in lab experiments may be limited by its cost and availability.
Orientations Futures
There are many potential future directions for research on methyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate and its applications. These include the development of new synthetic methods for this compound and related compounds, the investigation of the physiological and pathological roles of FAAH and endocannabinoids, and the development of new therapeutic approaches for the treatment of various diseases. Further research is also needed to explore the potential advantages and limitations of using this compound in lab experiments, and to develop new tools and technologies for studying the endocannabinoid system and its interactions with other signaling pathways.
Conclusion:
In conclusion, this compound, or this compound, is a potent and irreversible inhibitor of the enzyme FAAH. It has been extensively used in scientific research to study the endocannabinoid system and its interactions with other signaling pathways. This compound has potential applications in the treatment of various diseases, and has a range of biochemical and physiological effects. Further research is needed to explore the potential advantages and limitations of using this compound in lab experiments, and to develop new tools and technologies for studying the endocannabinoid system.
Applications De Recherche Scientifique
Methyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research to study the role of FAAH in various physiological and pathological processes. It has been shown to have potential applications in the treatment of pain, inflammation, anxiety, and other disorders. This compound has also been used to investigate the endocannabinoid system and its interactions with other signaling pathways.
Propriétés
IUPAC Name |
methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-13(22)15-5-4-6-17(11-15)21(28(3,25)26)12-18(23)20-16-9-7-14(8-10-16)19(24)27-2/h4-11H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUFRUJFNVNZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4688804.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4688811.png)
![(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone](/img/structure/B4688817.png)


![5-[chloro(difluoro)methyl]-3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4688829.png)

![3-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B4688840.png)
![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4688859.png)
![4-methoxy-N-({1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B4688862.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4688868.png)
![2-(4-chlorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4688877.png)
![5-bromo-2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4688894.png)